



## **Navigating Negative Results: A Technical Support Center for Rislenemdaz Clinical Trials**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rislenemdaz |           |
| Cat. No.:            | B8068661    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret the negative results from the clinical trials of Rislenemdaz (CERC-301), a selective NMDA receptor subunit 2B (GluN2B) antagonist.

### Frequently Asked Questions (FAQs)

Q1: What was the underlying hypothesis for **Rislenemdaz** in treating Major Depressive Disorder (MDD)?

A1: The hypothesis was that by selectively antagonizing the GluN2B subunit of the NMDA receptor, Rislenemdaz would modulate glutamate neurotransmission, leading to a rapid antidepressant effect. This was based on the known antidepressant effects of the non-selective NMDA receptor antagonist, ketamine, with the aim of achieving similar efficacy without ketamine's dissociative side effects. Preclinical studies in rodents demonstrated antidepressant-like activity in the forced swim test.

Q2: What were the primary outcomes of the Phase II clinical trials for Rislenemdaz?

A2: Two key Phase II clinical trials of **Rislenemdaz** as an adjunctive therapy for treatmentresistant depression failed to meet their primary efficacy endpoints.



- NCT01941043: This initial trial with a 8 mg/day dose did not show a significant change in the Hamilton Depression Rating Scale (HDRS) by day 7.[1]
- NCT02459236 (Clin301-203): This subsequent trial testing 12 mg and 20 mg doses also failed to demonstrate a statistically significant improvement in the Bech-6 (a subset of the HDRS) averaged over days 2 and 4 post-dose compared to placebo.[2]

Q3: Were there any signals of efficacy in the clinical trials?

A3: In the NCT02459236 trial, a pre-specified analysis of the 20 mg dose group at day 2 showed a numerically greater improvement from baseline on both the Bech-6 and the full HDRS-17 compared to placebo, suggesting a potential, though not statistically significant, rapid but transient treatment effect.[2] However, this was not sustained and did not translate to meeting the primary endpoint.

Q4: What were the most common adverse events reported in the **Rislenemdaz** clinical trials?

A4: **Rislenemdaz** was generally well-tolerated. The most commonly reported adverse events in the NCT02459236 study were increased blood pressure, dizziness, somnolence, and paresthesia. There were no serious adverse events or discontinuations due to adverse events reported in this trial.[2]

## Troubleshooting Guide: Interpreting the Negative Clinical Trial Data

This guide addresses potential questions and issues that may arise when analyzing the negative results of the **Rislenemdaz** clinical trials.

## Issue 1: Discrepancy between Preclinical Efficacy and Clinical Failure

Potential Explanations:

 Species Differences: The neurobiology of depression and the pharmacokinetics/pharmacodynamics of Rislenemdaz may differ significantly between rodents and humans.



- Model Limitations: The forced swim test in rodents is a screen for antidepressant-like activity and may not fully recapitulate the complex pathophysiology of human MDD.
- Dose and Receptor Occupancy: While preclinical studies showed a clear dose-response
  relationship for antidepressant-like effects and receptor occupancy in rats, the translation of
  this to an effective and safe dose in humans is challenging. It is possible that the doses
  tested in the clinical trials did not achieve sufficient or sustained target engagement in the
  relevant brain regions.

### **Issue 2: Lack of Efficacy Despite High Target Specificity**

Potential Explanations:

- Complexity of the NMDA Receptor System: The role of the GluN2B subunit in depression
  may be more complex than initially hypothesized. Simple antagonism may not be sufficient to
  produce a sustained antidepressant effect. The balance between synaptic and extrasynaptic
  NMDA receptor activity, as well as the interplay between different subunits (e.g., GluN2A),
  are critical for neuronal function and plasticity.
- Downstream Signaling Pathways: The antidepressant effects of ketamine are thought to be
  mediated by a cascade of downstream signaling events, including the activation of mTOR
  and increased BDNF synthesis. It is possible that selective GluN2B antagonism by
  Rislenemdaz does not engage these critical downstream pathways to the same extent as
  ketamine.
- Patient Heterogeneity: The patient population with treatment-resistant depression is highly heterogeneous. It is possible that a specific subgroup of patients might have responded to Rislenemdaz, but this was not apparent in the overall trial population.

## Issue 3: Interpreting the Transient Signal of Efficacy with the 20 mg Dose

Potential Explanations:

Pharmacokinetics: The transient effect at day 2 could be related to the pharmacokinetic
profile of Rislenemdaz, with a rapid peak concentration followed by a decline that is
insufficient to maintain the therapeutic effect.



- Rapid Neurochemical Changes: The initial blockade of GluN2B receptors might have induced a rapid but short-lived change in glutamate signaling, leading to a temporary improvement in mood.
- Placebo Effect: The observed effect, being not statistically significant, could be within the range of variability and influenced by a high placebo response rate, which is common in depression trials.

## **Quantitative Data from Clinical Trials**

Table 1: Results of the NCT02459236 (Clin301-203) Phase II Trial - Primary Endpoint

| Treatment Group   | Mean Improvement<br>from Baseline on<br>Bech-6 (Period 1) | Mean Improvement<br>from Baseline on<br>Bech-6 (Period 2) | Weighted Average<br>Difference from<br>Placebo (Placebo -<br>Drug) |
|-------------------|-----------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------------------|
| Placebo           | 3.82                                                      | 2.86                                                      | N/A                                                                |
| Rislenemdaz 12 mg | 2.50                                                      | 1.64                                                      | +1.45                                                              |
| Rislenemdaz 20 mg | 4.11                                                      | 3.38                                                      | -0.04                                                              |

Data from Cerecor Inc. Press Release, November 29, 2016.

Table 2: Pre-specified Secondary Endpoint Analysis at Day 2 for the 20 mg Dose in NCT02459236

| Endpoint          | Treatment Group | Mean Improvement<br>from Baseline<br>(Period 1) | Mean Improvement<br>from Baseline<br>(Period 2) |
|-------------------|-----------------|-------------------------------------------------|-------------------------------------------------|
| Bech-6            | Placebo         | 3.59                                            | 2.30                                            |
| Rislenemdaz 20 mg | 4.71            | 3.52                                            |                                                 |
| HDRS-17           | Placebo         | 6.24                                            | 3.60                                            |
| Rislenemdaz 20 mg | 9.71            | 5.38                                            |                                                 |



Data from Cerecor Inc. Press Release, November 29, 2016.

## Experimental Protocols Rodent Forced Swim Test (FST)

Objective: To assess antidepressant-like activity of a compound in rodents.

#### Methodology:

- Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
- Procedure:
  - Mice or rats are individually placed in the water-filled cylinder.
  - The total duration of the test is typically 6 minutes.
  - The behavior of the animal is recorded, usually during the last 4 minutes of the test.
- Behavioral Scoring: The primary measure is the duration of immobility, where the animal
  makes only the movements necessary to keep its head above water. Increased immobility
  time is interpreted as a state of "behavioral despair." Antidepressant compounds are
  expected to decrease the duration of immobility.
- Data Analysis: The duration of immobility is compared between the vehicle-treated control group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

# Western Blot for Brain-Derived Neurotrophic Factor (BDNF)

Objective: To quantify the expression of BDNF protein in brain tissue samples.

Methodology:



- Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
  - The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for BDNF.
  - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using a digital imaging system.
- Data Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. The relative expression of BDNF is then compared across different experimental groups.

### **Visualizations**





Click to download full resolution via product page

Caption: Rislenemdaz Mechanism of Action and Downstream Signaling.





Click to download full resolution via product page

Caption: Rislenemdaz Development and Trial Workflow.





Click to download full resolution via product page

Caption: Logical Flow of Rislenemdaz Investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rislenemdaz Wikipedia [en.wikipedia.org]
- 2. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- To cite this document: BenchChem. [Navigating Negative Results: A Technical Support Center for Rislenemdaz Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b8068661#interpreting-negative-results-from-rislenemdaz-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com